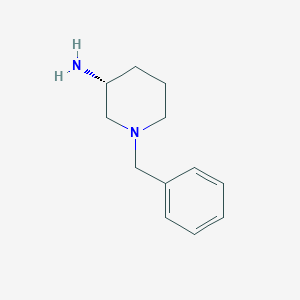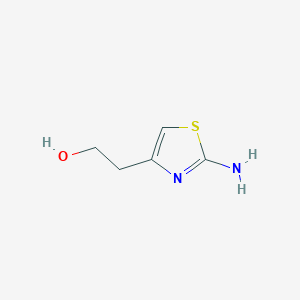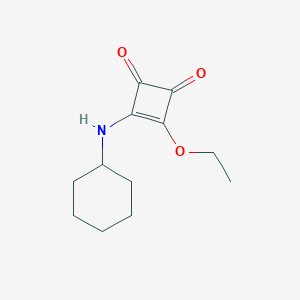
3-(Cyclohexylamino)-4-ethoxycyclobut-3-ene-1,2-dione
Vue d'ensemble
Description
The description of a compound typically includes its IUPAC name, common names, and structural formula. It may also include its appearance, smell, and taste if applicable.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction. The yield and purity of the product are also usually reported.Molecular Structure Analysis
This involves determining the molecular structure of the compound using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and stability.Applications De Recherche Scientifique
Thyroid Hormone Receptor Selectivity : A derivative of cyclobut-3-ene-1,2-dione was synthesized and evaluated for its selectivity towards thyroid hormone receptor beta. This study highlights the potential of cyclobut-3-ene-1,2-dione derivatives in thyroid-related medical research (Raval et al., 2008).
Cyclobutenedione Interconversion : Research on the interconversion between different forms of cyclobutenedione provides insights into its chemical properties and potential applications in organic synthesis (Toda & Ooi, 1973).
Photolytic Studies : The photochemical properties of cyclobutene diones and their derivatives were studied, revealing insights relevant to photochemistry and the synthesis of new compounds (Johns & Kriegler, 1970).
Anticancer and Antiviral Evaluation : Squaric acid derivatives, which include cyclobut-3-ene-1,2-dione compounds, were synthesized and analyzed for their structures and preliminary antitumor and antiviral screening results (Lu, Lu, & Honek, 2017).
Solar Cell Sensitizers : A study on the use of 3-aryl-4-hydroxycyclobut-3-ene-1,2-diones as sensitizers for TiO2 solar cells demonstrated their potential in enhancing solar-light-to-electricity conversion efficiency (Matsui et al., 2003).
Weak Intermolecular Interactions : The synthesis and X-ray solid-state structures of squaric acid derivatives, including cyclobut-3-ene-1,2-dione compounds, revealed their role in forming supramolecular assemblies in the solid state, which is crucial for applications in crystal engineering and design (Prohens et al., 2017).
Safety And Hazards
This involves studying the toxicity of the compound and any risks associated with handling it. It includes information on how to safely store and dispose of the compound.
Orientations Futures
This involves discussing potential future research directions. It could include potential applications of the compound, or suggestions for further studies to better understand its properties or reactivity.
Please note that the availability of this information depends on how much research has been conducted on the specific compound. For a novel or less-studied compound, some of this information might not be available. In such cases, researchers often need to conduct these studies themselves. If you have a specific compound in mind that you’d like information on, feel free to ask! I’m here to help.
Propriétés
IUPAC Name |
3-(cyclohexylamino)-4-ethoxycyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-16-12-9(10(14)11(12)15)13-8-6-4-3-5-7-8/h8,13H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBSLFMCINAPTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=O)C1=O)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40403551 | |
| Record name | 3-(cyclohexylamino)-4-ethoxycyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylamino)-4-ethoxycyclobut-3-ene-1,2-dione | |
CAS RN |
175204-28-1 | |
| Record name | 3-(cyclohexylamino)-4-ethoxycyclobut-3-ene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40403551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



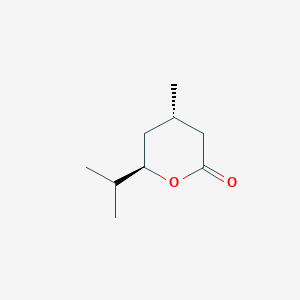
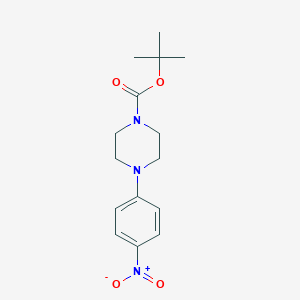


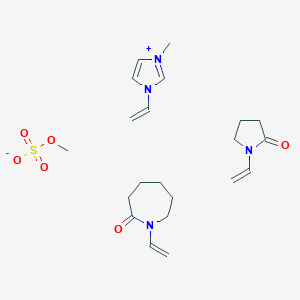

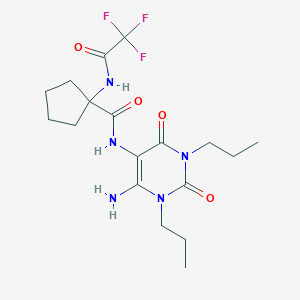
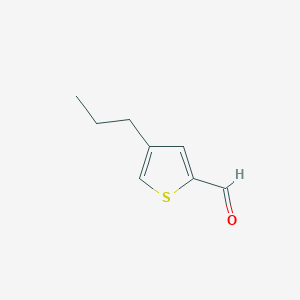

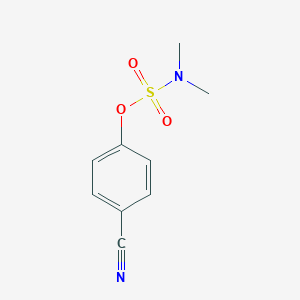
![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)
